molecular formula C17H30O3 B14278768 Ethyl 2-acetyltridec-12-enoate CAS No. 157373-99-4

Ethyl 2-acetyltridec-12-enoate

Cat. No.: B14278768
CAS No.: 157373-99-4
M. Wt: 282.4 g/mol
InChI Key: ZDYGZWPGGILVST-UHFFFAOYSA-N
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Description

Ethyl 2-acetyltridec-12-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is known for its unique structure, which includes a long carbon chain with a double bond and an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyltridec-12-enoate typically involves the esterification of 2-acetyltridec-12-enoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is conducted at elevated temperatures to accelerate the process. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyltridec-12-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form 2-acetyltridec-12-enoic acid and ethanol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the double bond and the acetyl group to form carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous solution.

Major Products

    Hydrolysis: 2-acetyltridec-12-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl 2-acetyltridec-12-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-acetyltridec-12-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid, which can then interact with biological pathways. The double bond and acetyl group may also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a shorter carbon chain, commonly used as a solvent.

    Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.

    Ethyl propionate: Similar in structure but with a different carbon chain length.

Uniqueness

Ethyl 2-acetyltridec-12-enoate is unique due to its long carbon chain with a double bond and an acetyl group, which imparts distinct chemical and physical properties. Its structure allows for specific interactions and reactivity that are not observed in simpler esters.

Properties

CAS No.

157373-99-4

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

ethyl 2-acetyltridec-12-enoate

InChI

InChI=1S/C17H30O3/c1-4-6-7-8-9-10-11-12-13-14-16(15(3)18)17(19)20-5-2/h4,16H,1,5-14H2,2-3H3

InChI Key

ZDYGZWPGGILVST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCCCCCC=C)C(=O)C

Origin of Product

United States

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